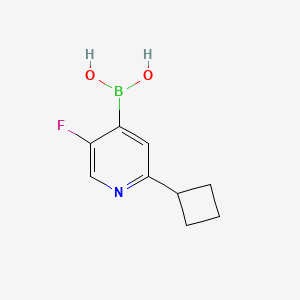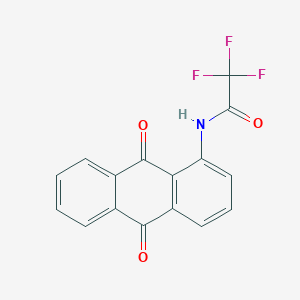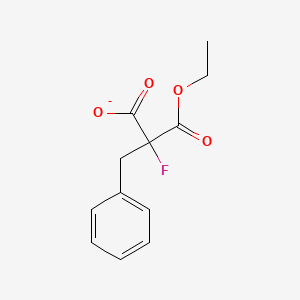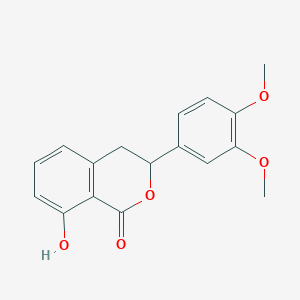![molecular formula C10H13N5O4 B14084849 7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxypseudoguanosine is a nucleoside analog that plays a significant role in the field of biomedicine. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound is known for its distinctive anti-inflammatory and antiviral properties, making it a valuable asset in drug development aimed at treating complex diseases such as cancer, viral infections, and autoimmune disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxypseudoguanosine typically involves the transposition of the carbonyl group at position 6 with the C-NH2 group at position 2 in the purine nucleobase. This transposition provides a novel hydrogen bond donor/acceptor pattern . The synthetic process often requires the use of chiral ligands as catalysts and may involve multiple steps to achieve the desired configuration.
Industrial Production Methods: Industrial production of 2’-deoxypseudoguanosine is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards. The production process involves the use of cleanroom environments and specialized equipment to maintain the integrity of the compound.
化学反応の分析
Types of Reactions: 2’-Deoxypseudoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of 2’-deoxypseudoguanosine that possess enhanced biological activity or improved pharmacokinetic properties .
科学的研究の応用
2’-Deoxypseudoguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in nucleotide and nucleic acid synthesis, contributing to the development of new chemical entities.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of genetic mutations and repair mechanisms.
Medicine: Due to its anti-inflammatory and antiviral properties, 2’-deoxypseudoguanosine is being explored for its potential in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound’s unique structure makes it valuable in the production of diagnostic reagents and therapeutic agents.
作用機序
The mechanism of action of 2’-deoxypseudoguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in DNA repair and replication .
類似化合物との比較
2’-Deoxyguanosine: Similar in structure but differs in the position of the hydroxyl group.
2’-Deoxyisoguanosine: An isomer with altered base-pairing capabilities.
2’-Deoxythioguanosine: Contains a sulfur atom, providing different biological properties.
Uniqueness: 2’-Deoxypseudoguanosine stands out due to its unique hydrogen bond donor/acceptor pattern, which enhances its binding affinity and specificity for certain biological targets. This distinct structure contributes to its potent anti-inflammatory and antiviral activities, making it a promising candidate for drug development.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC名 |
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C10H13N5O4/c11-9-8-7(10(18)14-13-9)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H2,11,13)(H,14,18)/t4-,5+,6+/m0/s1 |
InChIキー |
NBOYANBIEGQORB-KVQBGUIXSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C(=NNC3=O)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2C(=NNC3=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)



![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
